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molecular formula C9H11NO4S B8542121 Ethyl 4-(acetoxymethyl)thiazole-2-carboxylate

Ethyl 4-(acetoxymethyl)thiazole-2-carboxylate

Cat. No. B8542121
M. Wt: 229.26 g/mol
InChI Key: QDKJAECLHVQFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273774B2

Procedure details

Ethyl 2-amino-2-thioxoacetate (0.5 g, 3.75 mmol) and 3-chloro-2-oxopropyl acetate (0.565 g, 3.75 mmol) were dissolved in toluene (10 mL) and heated in a microwave at 100° C. for 1 h then heated for a further 3 h at 120° C. Cooled to RT, evaporated in vacuo and purified by chromatography on silica with 20% EtOAc/isohexane as eluent to afford the sub-title compound as a pale yellow solid. Yield: 0.7 g
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.565 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](=[S:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[C:9]([O:12][CH2:13][C:14](=O)[CH2:15]Cl)(=[O:11])[CH3:10]>C1(C)C=CC=CC=1>[C:9]([O:12][CH2:13][C:14]1[N:1]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[S:8][CH:15]=1)(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC(C(=O)OCC)=S
Name
Quantity
0.565 g
Type
reactant
Smiles
C(C)(=O)OCC(CCl)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated for a further 3 h at 120° C
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Cooled to RT
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica with 20% EtOAc/isohexane as eluent

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC=1N=C(SC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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